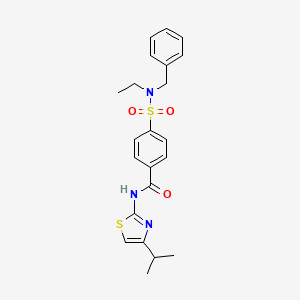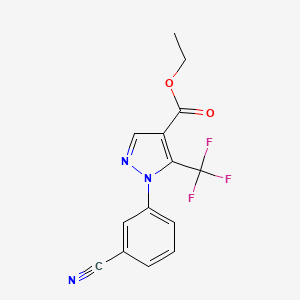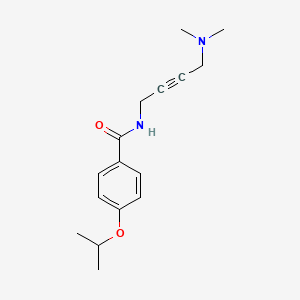
N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide” is a complex organic compound. It contains an amide group (-CONH2), a dimethylamino group (-N(CH3)2), a but-2-yne group (-C≡C-CH2-), and an isopropoxy group (-OCH(CH3)2). These functional groups suggest that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group might undergo hydrolysis, especially under acidic or basic conditions. The alkyne group could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the dimethylamino group would likely make it polar and potentially soluble in polar solvents.Wissenschaftliche Forschungsanwendungen
Reductive Chemistry and Bioreductive Drug Potential
N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide, while not directly mentioned, shares structural similarities with compounds that have been explored for their reductive chemistry and potential as bioreductive drugs. One notable compound, 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, demonstrates selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This process involves the reduction of nitro groups to amines or hydroxylamines, leading to cytotoxicity. Such compounds are synthesized to identify and evaluate the products of radiolytic reduction, facilitating investigations into toxic products generated from these compounds by hypoxic tumor cells and ADEPT enzymes (Palmer et al., 1995).
Gastrointestinal Prokinetic Activity
Research into N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, closely related to the compound , has shown significant promise in pharmacological activities, particularly gastrointestinal prokinetic and antiemetic activities. A specific derivative, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, was identified as a new type of gastrointestinal prokinetic agent, highlighting the compound's potential for medical applications in enhancing gastrointestinal motility (Sakaguchi et al., 1992).
Central Nervous System Activity
The synthesis and properties of central nervous system active compounds, such as 3-dimethylaminomethylene phthalides, suggest that derivatives of N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide could potentially have applications in modifying central nervous system activity. These compounds have been studied for their ability to form with dimethylformamide dimethyl acetal, leading to the creation of new substances with potential pharmacological benefits (Clarke et al., 1983).
Pharmacological Evaluation for HDAC Inhibition
N-acylhydrazone derivatives, designed from the structure of trichostatin A, have been found to act as potent histone deacetylase (HDAC) 6/8 dual inhibitors. The synthesis and pharmacological evaluation of these compounds, including those with para-substituted phenyl-hydroxamic acids, have shown significant inhibition of HDAC6/8. This suggests that similar structural derivatives, like N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide, could be explored for their potential as molecular therapies for cancer, highlighting their importance in the development of new cancer treatments (Rodrigues et al., 2016).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the exact mechanism of action of this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(2)20-15-9-7-14(8-10-15)16(19)17-11-5-6-12-18(3)4/h7-10,13H,11-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXHQXMVJADFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

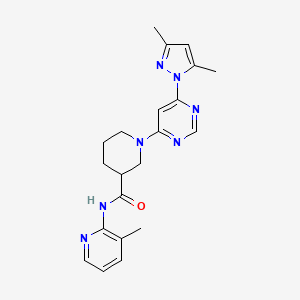
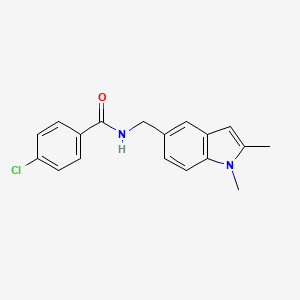

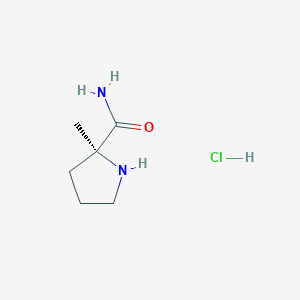
![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride](/img/structure/B2581051.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2581052.png)

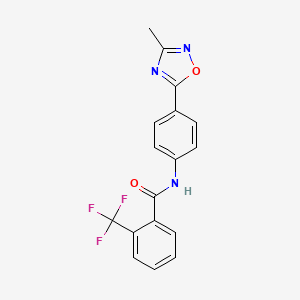
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2581058.png)
![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)
